

1-Chloro-6-iodoperfluorohexane CAS number and molecular weight

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Compound of Interest

Compound Name: 1-Chloro-6-iodoperfluorohexane

Cat. No.: B098571

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Technical Guide: 1-Chloro-6-iodoperfluorohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-Chloro-6-iodoperfluorohexane**, a halogenated perfluoroalkane. The information is curated for professionals in research and development, with a focus on its chemical properties and potential biological interactions relevant to the broader class of perfluoroalkyl substances.

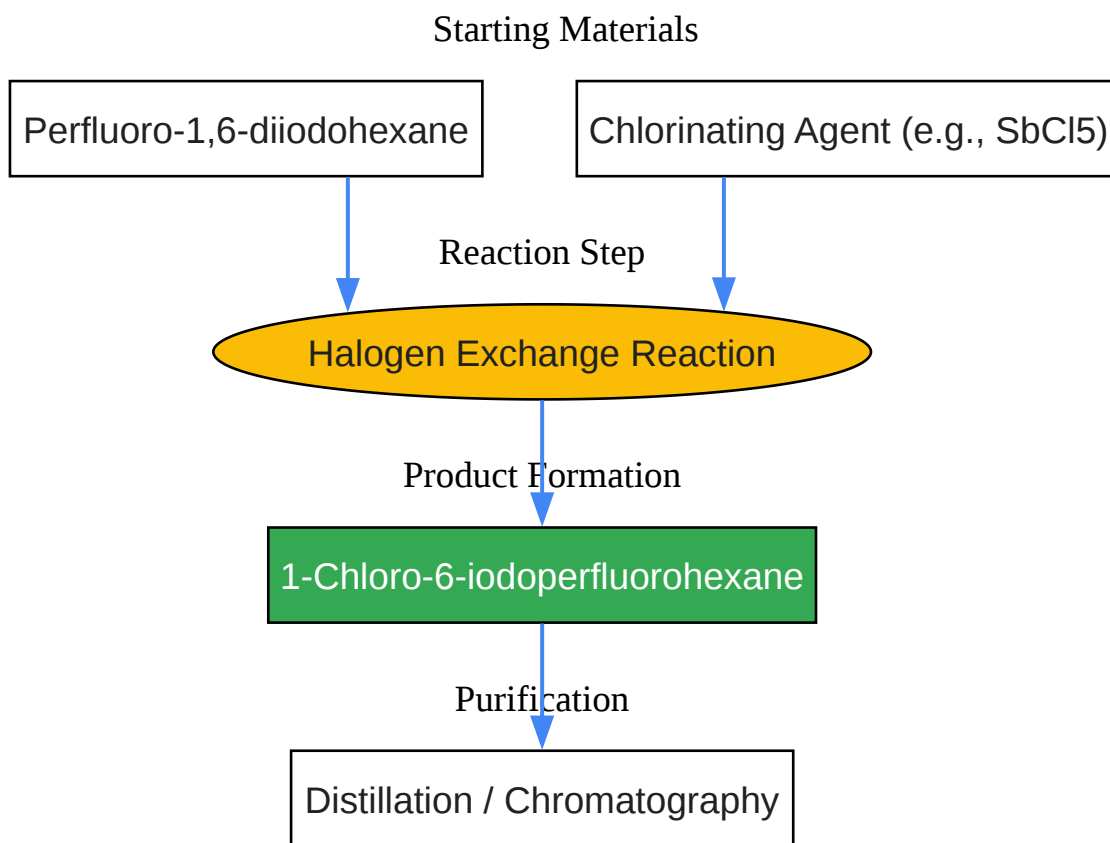
Core Chemical Data

1-Chloro-6-iodoperfluorohexane is a fluorinated organic compound. Its key identifiers and physicochemical properties are summarized below.

Property	Value	Source
CAS Number	16486-97-8	[1][2]
Molecular Formula	C6ClF12I	[1][2]
Molecular Weight	462.4 g/mol	[1][2]
Synonyms	1-chloro- 1,1,2,2,3,3,4,4,5,5,6,6- dodecafluoro-6-iodohexane	[1][2]
Predicted XlogP	5.7	[3]
Monoisotopic Mass	461.85416 Da	[3]

Potential Synthetic Pathway

While a specific, detailed experimental protocol for the synthesis of **1-Chloro-6-iodoperfluorohexane** is not readily available in the reviewed literature, a general synthetic approach for halo-perfluoroalkanes can be conceptualized. The following workflow illustrates a potential multi-step synthesis, which is representative of methods used for creating similar complex fluorinated molecules.

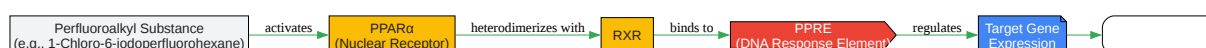


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A generalized synthetic workflow for **1-Chloro-6-iodoperfluorohexane**.

Potential Biological Signaling Pathway Involvement

Direct research on the biological activity of **1-Chloro-6-iodoperfluorohexane** is limited. However, studies on the broader class of per- and polyfluoroalkyl substances (PFAS) indicate that these compounds can interact with various biological pathways. One of the more studied mechanisms is the activation of nuclear receptors, particularly the Peroxisome Proliferator-Activated Receptor Alpha (PPAR α).^[4] The activation of PPAR α by PFAS can lead to downstream effects on lipid metabolism.^[4]

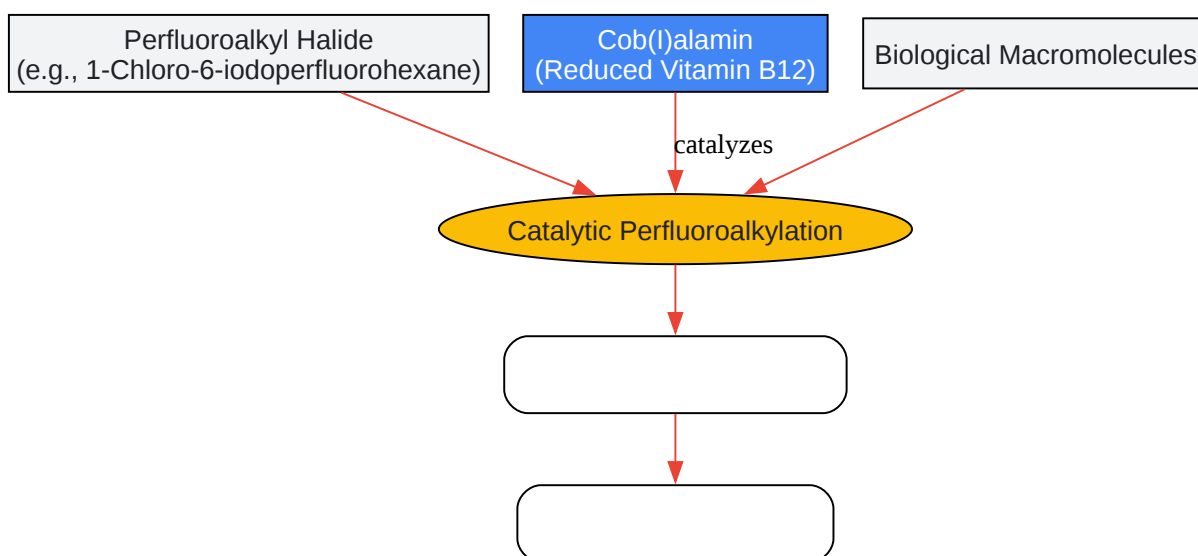


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Potential activation of the PPAR α pathway by a perfluoroalkyl substance.

Proposed Mechanism of Toxicity for Perfluoroalkyl Halides

Some research suggests a potential mechanism for the toxicity of perfluoroalkyl halides (PFHs) that involves the reduced form of cobalamin (vitamin B12).[5] In this proposed pathway, cob(I)alamin, a supernucleophilic form of vitamin B12, can catalyze the perfluoroalkylation of biological molecules.[5] This could lead to the formation of highly toxic compounds from otherwise relatively inert PFHs and may contribute to the depletion of nitric oxide and the modulation of heme-containing proteins.[5]



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Proposed toxicity mechanism of perfluoroalkyl halides via cobalamin catalysis.

Experimental Protocols

Detailed experimental protocols involving **1-Chloro-6-iodoperfluorohexane** are not extensively published. Researchers interested in utilizing this compound should refer to general methods for handling and reactions of perfluoroalkyl halides. Due to its structure, it may be used as an intermediate in organic synthesis, particularly for introducing perfluorinated chains. Standard laboratory procedures for handling halogenated compounds should be followed, including the use of personal protective equipment and working in a well-ventilated area.[2]

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